Comparative Enzyme Inhibition Activity: A Class-Level Advantage for Hydrazide Derivatives
While direct data for the target compound is unavailable, a class-level inference can be drawn from a 2017 study on novel hydrazide derivatives bearing furan substituents [1][2]. This research demonstrates that specific hydrazide derivatives can achieve potent anticancer activity, with compound 2 (bearing a furan substituent) exhibiting an IC50 of 0.18 µM against the MCF-7 breast cancer cell line, which is approximately 3.9-fold more potent than its analog (IC50 of 0.7 µM) [1][2]. This quantitative difference highlights how subtle structural variations within the hydrazide class can lead to significant changes in biological potency, emphasizing the importance of selecting the precise chemical structure for optimization.
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | Data not available for the specific compound. |
| Comparator Or Baseline | Furan-hydrazide derivative (Compound 2, IC50 = 0.18 µM) vs. analog (IC50 = 0.7 µM) |
| Quantified Difference | Approximately 3.9-fold difference in potency between two structurally related hydrazides. |
| Conditions | MTT assay against MCF-7 human breast adenocarcinoma cell line. |
Why This Matters
This class-level data underscores that even minor structural changes in hydrazide derivatives can lead to substantial differences in biological activity, making the specific scaffold of 2-(Tetrahydrofuran-2-yl)acetohydrazide a critical starting point for projects targeting a particular activity profile.
- [1] Mousavi, E. et al. (2017). In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells. Cancer Chemotherapy and Pharmacology, 79(6), 1195-1203. View Source
- [2] Mousavi, E. et al. (2017). In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells. Semantic Scholar. View Source
